1-(4-Amino-3-fluorophenyl)pyridin-2-one
Description
1-(4-Amino-3-fluorophenyl)pyridin-2-one is a heterocyclic compound featuring a pyridin-2-one core linked to a 4-amino-3-fluorophenyl substituent. The fluorine atom enhances metabolic stability and bioavailability, while the amino group facilitates hydrogen bonding, critical for target binding .
Properties
IUPAC Name |
1-(4-amino-3-fluorophenyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-9-7-8(4-5-10(9)13)14-6-2-1-3-11(14)15/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBPTQSSHLOHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623324 | |
| Record name | 1-(4-Amino-3-fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536747-52-1 | |
| Record name | 1-(4-Amino-3-fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-fluorophenyl)pyridin-2-one typically involves the reaction of 4-amino-3-fluorobenzaldehyde with a suitable pyridinone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-3-fluorophenyl)pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(4-Amino-3-fluorophenyl)pyridin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-fluorophenyl)pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Key Observations :
- Ring Saturation : Dihydro derivatives (e.g., CAS: 1801881-15-1) exhibit reduced planarity, impacting solubility and metabolic stability .
- Complexity: Compounds like the thieno[3,2-b]pyridine derivative (CAS: 1342834-36-9) show enhanced rigidity and target selectivity due to fused rings .
Physicochemical Properties
Table 2. Comparative Physicochemical Data
Key Observations :
- Melting Points: Chlorinated analogs (e.g., 259–261°C ) exhibit higher melting points than non-halogenated derivatives due to increased molecular symmetry and intermolecular interactions.
- IR Spectroscopy : The C=O stretch (~1670 cm⁻¹) is consistent across pyridin-2-one derivatives, while C-F stretches (~1600 cm⁻¹) are unique to fluorinated compounds .
- ¹H NMR: Aromatic protons in fluorinated compounds resonate downfield (δ 7.19–7.78 ppm) compared to non-fluorinated analogs .
Key Observations :
- Chlorinated Derivatives : Higher yields (81%) are achieved for chlorinated pyridines due to favorable reactivity of chloro intermediates .
Biological Activity
1-(4-Amino-3-fluorophenyl)pyridin-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an amino group and a fluorinated phenyl group. The presence of the fluorine atom is known to enhance the lipophilicity and metabolic stability of organic compounds, which can lead to improved bioavailability and efficacy in biological systems.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of compounds related to this compound. For instance, derivatives containing a 3-fluorophenyl substituent demonstrated significant activity against Leishmania major, showing effective inhibition at nanomolar concentrations. This suggests that similar structures may also possess promising antiparasitic properties .
Anticancer Activity
The compound has been investigated for its anticancer properties. Research indicates that pyridine derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer types remains to be thoroughly explored, but preliminary data suggest potential efficacy against solid tumors .
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds with similar structures can act as selective inhibitors for various kinases, such as p38 MAP kinase. This class of inhibitors is crucial for developing targeted cancer therapies as they interfere with signaling pathways that promote tumor growth and survival .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Kinase Inhibition : Compounds with similar scaffolds have been shown to bind selectively to kinase ATP-binding sites, disrupting phosphorylation processes essential for cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may modulate oxidative stress within cells, leading to enhanced apoptosis in cancer cells .
Case Studies and Research Findings
A summary of relevant studies is provided below:
Q & A
Q. What are the standard synthetic routes for 1-(4-Amino-3-fluorophenyl)pyridin-2-one, and how is its structure confirmed?
- Methodological Answer : The synthesis typically involves condensation reactions. For example, a cyanoacetamide precursor (e.g., N-(4-acetylphenyl)-2-cyanoacetamide) reacts with fluorinated arylidene derivatives under reflux in ethanol with triethylamine as a catalyst. Post-reaction, the product is purified via recrystallization (EtOH/DMF). Structural confirmation employs IR spectroscopy (to detect carbonyl and amino groups), 1H NMR (to resolve aromatic protons and substituents), mass spectrometry (for molecular ion validation), and melting point analysis . The molecular formula (C11H9FN2O) is verified using high-resolution mass spectrometry .
Q. Which analytical techniques are critical for ensuring purity and structural integrity of this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity by separating impurities under optimized mobile-phase conditions.
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve substituent positions and confirm aromatic ring substitution patterns.
- Fourier-Transform Infrared (FT-IR) : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, NH2 at ~3300–3500 cm⁻¹).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak (m/z = 204.07 for [M+H]+) .
Advanced Research Questions
Q. How can nano-surfactant formulations enhance the bioactivity of pyridin-2-one derivatives?
- Methodological Answer : Nano-surfactants (e.g., cationic surfactants like bromo trichloro cuprate derivatives) improve solubility and bioavailability. In pest control studies, modified formulations of pyridin-2-one derivatives reduced LC50 values by 10–50× against Tetranychus urticae compared to non-formulated analogs. Researchers should:
Q. How can structural contradictions arising from synthetic intermediates be resolved?
- Methodological Answer : Discrepancies in spectroscopic data (e.g., unexpected NMR splitting) require multi-technique validation:
- X-ray Crystallography : Resolve ambiguities using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to generate precise electron density maps.
- DFT Calculations : Optimize geometry and predict NMR/IR spectra for comparison with experimental data.
- Heteronuclear Correlation Spectroscopy (HMBC/HSQC) : Clarify long-range coupling in complex substituent arrangements .
Q. What strategies guide the design of pyridin-2-one derivatives for therapeutic applications?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluorine, amino groups) to enhance target binding. For example, tricyclic fused derivatives of 1-(cyclo)alkyl-pyridin-2-one show promise in cancer therapy by inhibiting kinase activity.
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with therapeutic targets (e.g., EGFR, CDK4/6).
- In Vitro Assays : Validate efficacy via cell viability (MTT) and apoptosis (Annexin V) assays .
Q. How do researchers address conflicting toxicity data in environmental studies?
- Methodological Answer :
- Standardized Bioassays : Use OECD guidelines for arthropod toxicity testing to ensure reproducibility.
- Statistical Analysis : Apply probit models to calculate LC50 confidence intervals and identify outliers.
- Environmental Mimicry : Simulate field conditions (e.g., UV exposure, pH variation) to assess metabolite stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
